![molecular formula C11H12N2O2S B097923 2-Methyl-1-tosyl-1H-imidazole CAS No. 86181-71-7](/img/structure/B97923.png)
2-Methyl-1-tosyl-1H-imidazole
Overview
Description
2-Methyl-1-tosyl-1H-imidazole is a chemical compound with the molecular formula C11H12N2O2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-tosyl-1H-imidazole is characterized by its molecular formula C11H12N2O2S . A detailed description of the crystal structure of 2-methylimidazole, a similar compound, has been provided, including information on the symmetry of the analyzed crystal, the values of the bond distances and the angles, as well as hydrogen bond interaction analysis .Chemical Reactions Analysis
The review highlights the recent advances in the synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies, including discussion of scope and limitations, reaction mechanisms, and future challenges, is described .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . Specific physical and chemical properties of 2-Methyl-1-tosyl-1H-imidazole were not found.Scientific Research Applications
Medicine: Antimicrobial and Anticancer Applications
2-Methyl-1-tosyl-1H-imidazole plays a significant role in medicinal chemistry, particularly in the synthesis of compounds with antimicrobial and anticancer properties . Its structural motif is found in various pharmacologically active molecules, which are used to develop new drugs with diverse biological activities. This includes antibacterial, antifungal, anti-inflammatory, antiviral, anti-parasitic, anticancer, antihistaminic, and enzyme inhibition properties.
Synthetic Chemistry: Catalysts and Green Chemistry
In synthetic chemistry, this compound is utilized for its versatility in multicomponent reactions, serving as a catalyst that enhances synthetic efficiency . It’s also a part of green chemistry initiatives, where it contributes to environmentally friendly synthesis methods, including the use of ionic liquids and N-heterocyclic carbenes (NHCs) for catalysis .
Industry: Chemical Synthesis and Material Production
2-Methyl-1-tosyl-1H-imidazole finds industrial applications in the synthesis of chemicals and materials. It’s involved in the production of dyes for solar cells, functional materials, and as a component in catalysis processes that are crucial for manufacturing various industrial products .
Green Chemistry: Sustainable Practices
The compound’s role in green chemistry is noteworthy, as it’s used in methods that minimize the use and generation of hazardous substances. Its derivatives, such as ionic liquids, are employed in sustainable methodologies that are less harmful to the environment .
Catalysis: Enhancing Reaction Efficiency
In catalysis, 2-Methyl-1-tosyl-1H-imidazole derivatives are used to improve the efficiency of chemical reactions. They serve as ligands and organocatalysts, facilitating the synthesis of complex molecules and enhancing the rate of reactions .
Material Science: Development of Functional Materials
This compound contributes to material science through the development of metal-organic frameworks (MOFs) and electrocatalysts for energy applications. It acts as a coordination regulator and an inducer in the synthesis of nanosheets and hydroxide nanosheets, which have applications in energy conversion and storage .
Mechanism of Action
Target of Action
2-Methyl-1-tosyl-1H-imidazole is a type of imidazole derivative. Imidazole derivatives are known to interact with various targets, including Myoglobin and Sensor protein FixL . .
Mode of Action
For instance, some imidazole derivatives are reported to interact with Myoglobin and Sensor protein FixL . The exact mechanism of interaction between 2-Methyl-1-tosyl-1H-imidazole and its targets is yet to be elucidated.
Biochemical Pathways
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Safety and Hazards
Future Directions
Imidazole and its derivatives have been playing a central role in the treatment of numerous types of diseases, and new derivatives for medicinal use are being energetically developed worldwide . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJKJFXHLPAQNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589538 | |
Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-tosyl-1H-imidazole | |
CAS RN |
86181-71-7 | |
Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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